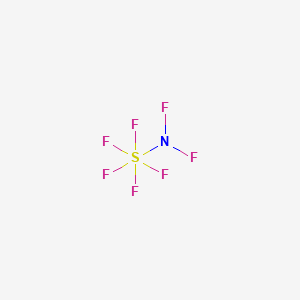

Pentafluorosulfanyldifluoroamine

Description

Properties

CAS No. |

13693-10-2 |

|---|---|

Molecular Formula |

F7NS |

Molecular Weight |

179.06 g/mol |

InChI |

InChI=1S/F7NS/c1-8(2)9(3,4,5,6)7 |

InChI Key |

QCVDQGPCVDNCIO-UHFFFAOYSA-N |

Canonical SMILES |

N(F)(F)S(F)(F)(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Pentafluorosulfanyldifluoroamine

The synthesis of pentafluorosulfanyldifluoroamine (SF₅NF₂) is achieved through several key methodologies, primarily involving the reaction of sulfur-fluorine compounds with nitrogen-fluorine precursors. These methods often employ energetic conditions, such as ultraviolet irradiation or elevated temperatures, to generate the necessary reactive intermediates.

One of the primary routes involves the use of dinitrogen tetrafluoride (N₂F₄) as the source of the difluoroamine (B82689) group. The ultraviolet irradiation of a mixture of N₂F₄ and sulfur tetrafluoride (SF₄) yields pentafluorosulfanyldifluoroamine. wikipedia.org A similar approach utilizes sulfur chloride pentafluoride (SF₅Cl) in place of SF₄, again under UV irradiation, to produce SF₅NF₂. wikipedia.org The formation of the target compound in this latter reaction points to the generation of the SF₅ radical and chlorine atoms, along with the nitrogen difluoride radical (•NF₂). wikipedia.org

A thermal method has also been reported, involving the reaction of dinitrogen tetrafluoride with elemental sulfur at elevated temperatures. wikipedia.org This process leads to the in-situ formation of nitrogen difluoride, which then reacts to form the final product. wikipedia.org Another documented synthesis involves the direct fluorination of pentafluorosulfanylamine (B103091) (SF₅NH₂) with fluorine gas (F₂), which substitutes the hydrogen atoms with fluorine to yield SF₅NF₂ and hydrogen fluoride (B91410) (HF). wikipedia.org

A high-yield synthesis has been described involving the reaction of the decomposition products of disulfur (B1233692) decafluoride (S₂F₁₀) with dinitrogen tetrafluoride at 140°C in a Monel tube, affording the product in approximately 60% yield. dtic.mil

The precursor chemistry for these syntheses is centered on sources for the pentafluorosulfanyl (SF₅) and difluoroamine (NF₂) moieties. Key precursors for the SF₅ group include sulfur tetrafluoride (SF₄), sulfur chloride pentafluoride (SF₅Cl), and disulfur decafluoride (S₂F₁₀). Dinitrogen tetrafluoride (N₂F₄) is the principal precursor for the NF₂ group.

The following table summarizes the key synthetic routes to pentafluorosulfanyldifluoroamine:

| SF₅ Precursor | NF₂ Precursor | Reaction Conditions | Reported Yield | Reference |

| Sulfur Tetrafluoride (SF₄) | Dinitrogen Tetrafluoride (N₂F₄) | Ultraviolet Irradiation | Not specified | wikipedia.org |

| Sulfur Chloride Pentafluoride (SF₅Cl) | Dinitrogen Tetrafluoride (N₂F₄) | Ultraviolet Irradiation | Not specified | wikipedia.org |

| Elemental Sulfur (S) | Dinitrogen Tetrafluoride (N₂F₄) | Thermal | Low (major product is SF₄) | wikipedia.org |

| Disulfur Decafluoride (S₂F₁₀) | Dinitrogen Tetrafluoride (N₂F₄) | 140°C, Monel tube | ~60% | dtic.mil |

| Pentafluorosulfanylamine (SF₅NH₂) | Fluorine Gas (F₂) | Not specified | Not specified | wikipedia.org |

Mechanistic Investigations of Synthetic Transformations Leading to Pentafluorosulfanyldifluoroamine

The mechanistic pathways for the formation of pentafluorosulfanyldifluoroamine are understood to proceed primarily through radical intermediates. The reaction conditions, often involving UV light or high temperatures, are conducive to the homolytic cleavage of bonds to generate these reactive species.

The synthesis involving the decomposition products of disulfur (B1233692) decafluoride (S₂F₁₀) and dinitrogen tetrafluoride (N₂F₄) is proposed to occur via the combination of pentafluorosulfanyl (•SF₅) and difluoroamino (•NF₂) radicals. dtic.mil The thermal conditions (140°C) facilitate the homolysis of both S₂F₁₀ (to form •SF₅ radicals) and N₂F₄ (which exists in equilibrium with •NF₂ radicals).

Similarly, syntheses starting from sulfur chloride pentafluoride (SF₅Cl) likely involve the initial photolytic cleavage of the relatively weak S-Cl bond to generate the •SF₅ radical. nih.gov This mechanism is supported by studies on the photo-induced reactions of SF₅Cl with other substrates, such as alkenes, which are initiated by the homolytic cleavage of the S-Cl bond to form a chlorine radical and an •SF₅ radical. nih.gov In the synthesis of SF₅NF₂ from SF₅Cl and N₂F₄, the photolytically generated •SF₅ radical would then combine with the •NF₂ radical from the N₂F₄ equilibrium to form the final product.

The reaction involving the ultraviolet irradiation of sulfur tetrafluoride (SF₄) and dinitrogen tetrafluoride is also consistent with a radical mechanism, where UV energy promotes the formation of excited states and radical species that subsequently react. wikipedia.org

Reactivity and Reaction Pathways of Pentafluorosulfanyldifluoroamine

Electrophilic and Nucleophilic Reactivity Profiles of SF5NF2

The reactivity of SF5NF2 is a tale of two distinct profiles, governed by the electrophilic and nucleophilic centers within the molecule. The sulfur atom, bonded to five highly electronegative fluorine atoms, acts as a potent electrophilic center, readily reacting with Lewis acids. For instance, its reaction with strong Lewis acids like arsenic pentafluoride (AsF5) demonstrates this electrophilic nature.

Conversely, the nitrogen atom of the difluoroamino group, with its lone pair of electrons, can exhibit nucleophilic character. However, the presence of two electron-withdrawing fluorine atoms significantly diminishes its nucleophilicity. Detailed studies on the reactions of SF5NF2 with a broad range of nucleophiles are limited in publicly available literature, indicating a need for further investigation to fully elucidate its nucleophilic reactivity profile. The inherent instability of the S-N bond often leads to decomposition pathways rather than simple substitution reactions.

Thermal Decomposition Pathways and Kinetics of Pentafluorosulfanyldifluoroamine

The thermal stability of Pentafluorosulfanyldifluoroamine is a critical aspect of its chemical profile. The molecule is known to be unstable at elevated temperatures, undergoing decomposition through specific pathways.

Research has shown that Pentafluorosulfanyldifluoroamine begins to decompose at temperatures as low as 80°C and is not stable above 220°C. The primary decomposition products have been identified as sulfur tetrafluoride (SF4) and nitrogen trifluoride (NF3). This decomposition is believed to proceed through the homolytic cleavage of the relatively weak sulfur-nitrogen bond.

| Reactant | Decomposition Temperature | Primary Products |

| Pentafluorosulfanyldifluoroamine (SF5NF2) | 80°C - 220°C | Sulfur tetrafluoride (SF4), Nitrogen trifluoride (NF3) |

While the qualitative aspects of SF5NF2 thermal decomposition are known, detailed quantitative data on the thermodynamics and kinetics of this process are not extensively available in the public domain. Such data, including activation energies and rate constants, are crucial for predicting the compound's stability under various conditions and for safely handling the material at an industrial scale. The endothermic or exothermic nature of the decomposition and the associated enthalpy changes are key parameters that require further experimental and theoretical investigation.

The influence of catalysts and inhibitors on the thermal stability of Pentafluorosulfanyldifluoroamine is another area that warrants more in-depth research. While studies on the catalytic decomposition of related sulfur-fluorine compounds like sulfur hexafluoride (SF6) exist, specific catalysts or inhibitors for SF5NF2 decomposition have not been widely reported. Understanding how different materials might promote or hinder its decomposition is essential for its storage, transportation, and application in various chemical syntheses.

Photochemical Reaction Mechanisms of Pentafluorosulfanyldifluoroamine

In addition to thermal instability, Pentafluorosulfanyldifluoroamine is also susceptible to photochemical decomposition when exposed to ultraviolet (UV) radiation.

When stored in a quartz container and exposed to UV light, Pentafluorosulfanyldifluoroamine undergoes decomposition. The primary fragmentation pathway is believed to be the cleavage of the S-N bond, leading to the formation of SF5 and NF2 radicals. These highly reactive radical species can then recombine or react with other molecules present, leading to a variety of products. The identified products of the UV-induced decomposition of SF5NF2 include sulfur tetrafluoride (SF4), tetrafluorohydrazine (B154578) (N2F4), sulfur hexafluoride (SF6), and nitrogen trifluoride (NF3). The formation of these products can be explained by the subsequent reactions of the initial radical fragments.

Laser-Induced Isotope Selective Dissociation Studies

The absorption and dissociation of pentafluorosulfanyldifluoroamine have been investigated through multiple-photon excitation. These studies reveal that the specific structure of a molecule is a more critical factor in the absorption process than the density of its vibrational states. SF5NF2 exhibits strong absorption bands in the infrared spectrum, notably between 850 and 1000 cm⁻¹, which are attributed to its fluorine bonds. wikipedia.org

Irradiation of SF5NF2 with an intense infrared laser can lead to the isotopically selective cleavage of the weakest molecular bond, the S-N bond. The probability of this reaction is highly dependent on the laser energy fluence, increasing with approximately the third power of the fluence. The efficiency of the dissociation is also influenced by the irradiation frequency, with frequencies within the central absorption band being more effective than those in the high-frequency band. wikipedia.org This selective dissociation highlights the potential for using lasers to separate isotopes of sulfur or nitrogen by targeting specific isotopic forms of the molecule.

Lewis Acid/Base Interactions and Adduct Formation with SF5NF2

Pentafluorosulfanyldifluoroamine exhibits reactivity towards strong Lewis acids, although this often leads to the decomposition of the molecule rather than the formation of stable adducts. A notable example is its reaction with arsenic pentafluoride (AsF5), a powerful Lewis acid.

When SF5NF2 is treated with AsF5, even at low temperatures such as -196 °C, it undergoes a reaction that produces solid difluoronitrogen(III) hexafluoroarsenate(V) (N2F⁺AsF6⁻), sulfur hexafluoride (SF6), and trans-dinitrogen difluoride (trans-N2F2). wikipedia.org A similar reaction occurs at room temperature. The reaction with an even stronger Lewis acid, such as that present in KrF⁺AsF6⁻, at -31 °C yields SF6, krypton (Kr), nitrogen trifluoride (NF3), and solid N2F⁺AsF6⁻. wikipedia.org These reactions demonstrate that the nitrogen atom in SF5NF2 is susceptible to attack by strong electrophiles, leading to the cleavage of the S-N bond and the formation of more stable sulfur and nitrogen species.

The formation of the N2F⁺ cation suggests that the initial interaction likely involves the Lewis acid abstracting a fluoride (B91410) ion from the NF2 group, or a more complex rearrangement following the initial acid-base interaction. The instability of any initial adduct underscores the high reactivity of the S-N bond.

Reactions of Pentafluorosulfanyldifluoroamine with Main Group Species

The reactivity of pentafluorosulfanyldifluoroamine extends to various main group elements and their compounds. The synthesis of SF5NF2 itself involves reactions with main group species. For instance, the irradiation of a mixture of dinitrogen tetrafluoride (N2F4) and sulfur tetrafluoride (SF4) with ultraviolet light yields SF5NF2. wikipedia.org A similar outcome is achieved using sulfur chloride pentafluoride (SCl5F) in place of SF4. Another preparative route involves heating dinitrogen tetrafluoride with sulfur. wikipedia.org

SF5NF2 can also be formed in small quantities from the corona discharge of a mixture of sulfur hexafluoride (SF6) and nitrogen (N2), a process relevant to the use of this gas mixture as an electrical insulator. wikipedia.org Furthermore, when stored in quartz (silicon dioxide, SiO2) and exposed to ultraviolet light, SF5NF2 decomposes and reacts with the silica (B1680970) to produce a range of products, including sulfur tetrafluoride (SF4), dinitrogen tetrafluoride (N2F4), sulfur hexafluoride (SF6), nitrogen trifluoride (NF3), sulfuryl fluoride (SO2F2), and thionyl tetrafluoride (SOF4). wikipedia.org

The reaction with strong Lewis acids composed of main group elements, such as arsenic pentafluoride, as detailed in the preceding section, further illustrates its reactivity with this class of compounds.

Reactions of Pentafluorosulfanyldifluoroamine with Transition Metal Complexes

Currently, there is a lack of publicly available scientific literature detailing the reactions of pentafluorosulfanyldifluoroamine with transition metal complexes. This represents a potential area for future research to explore the coordination chemistry and reactivity of the SF5NF2 ligand with various metal centers.

Radical Chemistry and Spin-Forbidden Processes Involving SF5NF2

The chemistry of pentafluorosulfanyldifluoroamine is intrinsically linked to radical species. The synthesis of SF5NF2 via the photolysis of dinitrogen tetrafluoride and sulfur tetrafluoride proceeds through the formation of pentafluorosulfur (SF5•) and nitrogen difluoride (NF2•) radicals. wikipedia.org The relatively weak S-N bond in SF5NF2 suggests that it can readily undergo homolytic cleavage to regenerate these radical species upon thermal or photochemical stimulation.

The thermal decomposition of SF5NF2 at 80 °C, which yields sulfur tetrafluoride and nitrogen trifluoride, is indicative of a radical-mediated process. wikipedia.org The initial cleavage of the S-N bond would produce SF5• and NF2• radicals. Subsequent reactions of these radicals with themselves and each other would lead to the observed products.

Redox Chemistry of Pentafluorosulfanyldifluoroamine

The redox chemistry of pentafluorosulfanyldifluoroamine is not extensively documented. However, its constituent elements exist in high oxidation states (sulfur in +6 and nitrogen in +1), suggesting that it could potentially act as an oxidizing agent. The decomposition reactions, which can produce species like SF6 and NF3, involve intramolecular redox processes where the oxidation states of sulfur and nitrogen change.

The reaction with strong Lewis acids, leading to the formation of N2F⁺, also represents a redox transformation where the formal oxidation state of nitrogen changes. The lack of detailed electrochemical studies or reactions with well-defined reducing agents means that a comprehensive understanding of the redox behavior of SF5NF2 remains an area for further investigation.

Advanced Spectroscopic Characterization and Structural Elucidation of Pentafluorosulfanyldifluoroamine

Nuclear Magnetic Resonance (NMR) Spectroscopy in SF₅NF₂ Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in confirming the structure of pentafluorosulfanyldifluoroamine, distinguishing between the different fluorine environments within the molecule.

¹⁹F NMR Spectroscopic Investigations of Pentafluorosulfanyldifluoroamine

The ¹⁹F NMR spectrum of SF₅NF₂ provides unambiguous evidence for its structure. The spectrum is characterized by three distinct fluorine resonances, corresponding to the apical fluorine of the SF₅ group (Fₐₓ), the four equatorial fluorines of the SF₅ group (Fₑ), and the two fluorines of the NF₂ group.

Early studies by Christe, Guertin, and Pavlath were instrumental in the initial characterization of the molecule. Their work reported a high-resolution ¹⁹F NMR spectrum that clearly showed the expected A₄BX₂ pattern for the SF₅ group coupled with the NF₂ group. The apical fluorine (B) appears as a quintet due to coupling with the four equivalent equatorial fluorines (A₄). Each of these signals is further split into a triplet by the two fluorines of the NF₂ group (X₂). Correspondingly, the resonance for the NF₂ fluorines is split into a triplet by the apical fluorine and the four equatorial fluorines of the SF₅ group.

Detailed analysis of the spectrum provides the following parameters:

| Parameter | Value | Description |

| δ(Fₑ) | 88.7 ppm | Chemical shift of the four equatorial fluorine atoms of the SF₅ group. |

| δ(Fₐₓ) | 70.4 ppm | Chemical shift of the single apical fluorine atom of the SF₅ group. |

| δ(NF₂) | -19.0 ppm | Chemical shift of the two fluorine atoms of the NF₂ group. |

| J(Fₑ-Fₐₓ) | 153.0 Hz | Spin-spin coupling constant between the equatorial and apical fluorine atoms of the SF₅ group. |

| J(Fₑ-NF₂) | 4.8 Hz | Spin-spin coupling constant between the equatorial SF₅ fluorines and the NF₂ fluorines. |

| J(Fₐₓ-NF₂) | 14.1 Hz | Spin-spin coupling constant between the apical SF₅ fluorine and the NF₂ fluorines. |

Note: Chemical shifts are referenced to CCl₃F.

This distinct spectral pattern and the magnitudes of the coupling constants are consistent with the C₄ᵥ local symmetry of the SF₅ group and its connection to the NF₂ moiety.

Multi-Nuclear NMR Correlation Studies (e.g., ¹⁵N, ³³S) for SF₅NF₂

A comprehensive review of the scientific literature reveals a lack of published studies utilizing multi-nuclear NMR correlation techniques, such as ¹⁵N or ³³S NMR, for the analysis of pentafluorosulfanyldifluoroamine. The low natural abundance and, in the case of ³³S, the quadrupolar nature of these nuclei present significant challenges for their detection and analysis, likely contributing to the absence of such data.

Solid-State NMR Spectroscopic Techniques for Pentafluorosulfanyldifluoroamine

There is no readily available information in the surveyed scientific literature regarding the application of solid-state NMR spectroscopic techniques to the study of pentafluorosulfanyldifluoroamine.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of SF₅NF₂

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, has been crucial in defining the vibrational modes and confirming the structural integrity of the SF₅NF₂ molecule.

Assignment of Fundamental Vibrational Modes in Pentafluorosulfanyldifluoroamine

The vibrational spectra of SF₅NF₂ have been recorded and analyzed, with assignments made for the fundamental modes of vibration. The molecule is expected to exhibit a number of IR and Raman active modes corresponding to the stretching and bending vibrations of the S-F, N-F, and S-N bonds.

The initial work by Christe, Guertin, and Pavlath provided a detailed assignment of the observed vibrational bands. The spectra are dominated by strong absorptions characteristic of the SF₅ group, with additional bands attributable to the NF₂ group and the S-N linkage.

The table below summarizes the key observed vibrational frequencies and their assignments from the gas-phase infrared spectrum.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 913 | Very Strong | ν(S-Fₑ) - Equatorial S-F stretch |

| 868 | Very Strong | ν(S-Fₐₓ) - Apical S-F stretch |

| 820 | Strong | ν(N-F) - N-F stretch |

| 706 | Medium | - |

| 620 | Medium | δ(SF₄) - SF₄ deformation |

| 582 | Medium-Weak | - |

| 535 | Weak | ν(S-N) - S-N stretch |

| 480 | Weak | δ(NF₂) - NF₂ deformation |

The presence of strong bands in the 800-920 cm⁻¹ region is a hallmark of the SF₅ group. The band at 820 cm⁻¹ is characteristic of the N-F stretching motion, while the weaker absorption at 535 cm⁻¹ is assigned to the S-N stretching vibration. These assignments are consistent with those for other SF₅-containing compounds.

Conformational Analysis via Vibrational Spectroscopy

Based on the available scientific literature, a detailed conformational analysis of pentafluorosulfanyldifluoroamine using vibrational spectroscopy has not been reported. Such an analysis would typically involve studying the vibrational spectra at different temperatures or in different phases to identify the presence of multiple conformers (rotational isomers) arising from rotation around the S-N bond. The absence of such studies suggests that either the molecule exists predominantly in a single conformation or that the energy barrier to rotation is low, resulting in averaged spectral features under typical experimental conditions.

Isotopic Labeling for Vibrational Mode Elucidation

The precise assignment of vibrational modes in a complex molecule like pentafluorosulfanyldifluoroamine can be challenging due to the potential for overlapping frequencies. Isotopic labeling is a powerful technique to overcome this ambiguity. By selectively replacing an atom with one of its heavier isotopes (e.g., ¹⁴N with ¹⁵N, or ³²S with ³⁴S), a predictable shift in the frequency of the vibrational modes involving that atom will occur. This isotopic shift, which is inversely proportional to the square root of the reduced mass of the vibrating atoms, allows for the unambiguous assignment of specific vibrational bands to their corresponding molecular motions.

While a dedicated study on the isotopic labeling of SF₅NF₂ for vibrational mode elucidation is not available in the reviewed literature, the principles of this method are well-established. For instance, substitution of ¹⁴N with ¹⁵N would primarily affect the S-N stretching and the NF₂ bending and stretching modes. The observed frequency shifts would provide definitive evidence for the assignment of these vibrations in the infrared and Raman spectra. The infrared spectrum of SF₅NF₂ is known to exhibit strong absorption bands around 885, 910, and 950 cm⁻¹ which are attributed to the fluorine bonds. semanticscholar.orgnih.gov A comprehensive vibrational analysis using isotopic substitution would be invaluable for a more detailed understanding of the force constants and the nature of the bonding within this hypervalent compound.

Mass Spectrometry (MS) for Molecular Fragmentation Studies of Pentafluorosulfanyldifluoroamine

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with very high precision, typically to four or more decimal places. nih.govnih.gov This accuracy allows for the determination of the elemental composition of the parent ion and its fragments, as multiple molecular formulas can have the same nominal mass but different exact masses.

Specific high-resolution mass spectrometry data for pentafluorosulfanyldifluoroamine has not been reported in the available scientific literature. However, an HRMS analysis of SF₅NF₂ would be expected to yield a molecular ion peak with a highly precise m/z value corresponding to its exact mass (¹²C₀¹⁹F₇¹⁴N₁³²S₁: 178.9626 u). This would unequivocally confirm its elemental composition and distinguish it from any potential isobaric interferences.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the fragmentation pathways of a molecule. wikipedia.orgyoutube.com In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID) or other methods, and the resulting fragment ions (product ions) are then analyzed. This provides detailed information about the connectivity of the atoms within the molecule.

Experimental tandem mass spectrometry data for SF₅NF₂ are not available in the reviewed literature. However, based on the known bond dissociation energies and the fragmentation patterns of similar fluorinated and amine-containing compounds, a plausible fragmentation pathway can be proposed. The S-N bond in SF₅NF₂ is known to be relatively weak, with a dissociation energy of approximately 50 kcal/mol. semanticscholar.orgnih.gov Therefore, under electron ionization (EI) in a mass spectrometer, the initial fragmentation would likely involve the cleavage of this bond, leading to the formation of the [SF₅]⁺ and [NF₂]⁺ ions, or their corresponding radical cations.

Predicted Fragmentation Pathways of SF₅NF₂:

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| [SF₅NF₂]⁺• (179) | [SF₅]⁺ | •NF₂ |

| [SF₅NF₂]⁺• (179) | [NF₂]⁺ | •SF₅ |

| [SF₅]⁺ (127) | [SF₃]⁺ | F₂ |

| [SF₅]⁺ (127) | [SF]⁺ | 2F₂ |

Further fragmentation of the [SF₅]⁺ ion would likely proceed through the sequential loss of fluorine atoms or F₂ molecules. Analysis of the product ion spectrum would provide confirmation of these pathways and offer a deeper understanding of the gas-phase ion chemistry of pentafluorosulfanyldifluoroamine.

Electron Diffraction for Gas-Phase Molecular Geometry of SF₅NF₂

Gas-phase electron diffraction (GED) is a primary technique for determining the precise molecular structure of volatile compounds, providing information on bond lengths, bond angles, and torsional angles. A study on the molecular structure of gaseous pentafluorosulfanyldifluoroamine using this method was conducted by Haase, Oberhammer, Zeil, and Mews. While the full original study is not widely accessible, the structural parameters have been reported.

The molecule adopts a geometry with a pseudo-octahedral arrangement around the sulfur atom and a pyramidal nitrogen atom. The key structural parameters are summarized in the table below.

Gas-Phase Electron Diffraction Data for SF₅NF₂ semanticscholar.org

| Parameter | Value |

| Bond Lengths (Å) | |

| S-F (axial) | 1.556 |

| S-F (equatorial) | 1.545 |

| S-N | 1.696 |

| N-F | 1.378 |

| Bond Angles (degrees) | |

| F(eq)-S-F(eq) | ~90 |

| F(eq)-S-N | ~90 |

| F-N-F | ~98 |

| S-N-F | ~111 |

These data reveal that the axial S-F bond is slightly longer than the equatorial S-F bonds, a common feature in SF₅-containing compounds. The S-N bond is relatively long, which is consistent with its low dissociation energy.

X-ray Crystallography for Solid-State Structural Elucidation of Pentafluorosulfanyldifluoroamine

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

There are no published reports of a single-crystal X-ray diffraction study of pentafluorosulfanyldifluoroamine. The compound is a gas at room temperature with a boiling point of -17.5 °C, which makes single-crystal growth and analysis challenging. nih.gov Such a study would require specialized low-temperature crystallographic techniques. If a crystal structure were to be determined, it would provide valuable information on the intermolecular interactions, such as those involving the fluorine atoms, which could influence the crystal packing. researchgate.net

Advanced Spectroscopic Techniques for Unveiling Molecular Dynamics and Intermolecular Interactions

Beyond the fundamental structural characterization, advanced spectroscopic techniques can probe the dynamic behavior and non-covalent interactions of molecules.

A study on the multiple-photon dissociation of SF₅NF₂ using a powerful infrared laser has shown that the molecule can be selectively dissociated by tuning the laser frequency to one of its strong absorption bands. uva.es Irradiation at 910 cm⁻¹ leads to the cleavage of the weak S-N bond, resulting in the formation of S₂F₁₀, SF₄, and N₂F₄. This demonstrates the ability to control molecular fragmentation through laser excitation, which has implications for isotope separation and laser-induced chemistry.

While no dedicated studies on the intermolecular interactions of SF₅NF₂ have been found, rotational and microwave spectroscopy are powerful techniques for investigating these forces in the gas phase. furman.edufurman.edu By studying the rotational spectra of SF₅NF₂ and its complexes with simple atoms or molecules (e.g., argon or nitrogen), it would be possible to determine the geometry of these weakly bound species and to characterize the nature and strength of the intermolecular interactions. Such studies on related fluorinated molecules have provided valuable insights into the role of fluorine in non-covalent bonding.

Photoelectron Spectroscopy for Electronic Structure Elucidation

Photoelectron spectroscopy (PES) is a powerful technique utilized to probe the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. This methodology provides direct experimental insight into the energies of molecular orbitals (MOs), offering a detailed map of the electronic landscape of a compound. In the case of pentafluorosulfanyldifluoroamine (SF₅NF₂), PES has been instrumental in understanding its bonding and non-bonding electron energy levels.

The He(I) photoelectron spectrum of SF₅NF₂ reveals a series of distinct bands, each corresponding to the ionization of an electron from a specific molecular orbital. The interpretation of these spectra is often complex due to the high density of states and the potential for overlapping bands. However, by comparing the experimental ionization energies with theoretical calculations, a detailed assignment of the spectral features can be achieved.

The electronic structure of SF₅NF₂ is characterized by a combination of orbitals localized on the SF₅ group, the NF₂ group, and those involved in the S-N bond. The highest occupied molecular orbitals (HOMOs) are typically associated with lone pair electrons, which are the most easily ionized. In SF₅NF₂, the lone pairs on the nitrogen and the fluorine atoms are expected to give rise to the lowest ionization energy bands in the photoelectron spectrum.

Detailed analysis of the photoelectron spectrum of SF₅NF₂, supported by quantum chemical calculations, allows for the assignment of the observed ionization bands to specific molecular orbitals. The first ionization potential, corresponding to the removal of an electron from the HOMO, provides crucial information about the molecule's reactivity and its ability to act as an electron donor. Subsequent bands at higher ionization energies correspond to the removal of electrons from more tightly bound orbitals, including those involved in the σ-bonding framework of the molecule.

The fine structure observed within the photoelectron bands can also provide information about the vibrational energy levels of the resulting cation, offering further insights into the nature of the molecular orbitals and the bonding within the molecule. For instance, the observation of resolved vibrational progressions in a particular band indicates that the corresponding molecular orbital has significant bonding or anti-bonding character.

A summary of the experimentally observed vertical ionization potentials for SF₅NF₂ and their assignments based on theoretical calculations is presented in the table below. These data provide a quantitative measure of the electronic energy levels within the molecule.

| Ionization Potential (eV) | Molecular Orbital Assignment |

| 12.8 | n(N) - Nitrogen lone pair |

| 14.5 | n(F) - Fluorine lone pairs (NF₂) |

| 15.9 | σ(S-N) |

| 16.5-18.0 | n(F) - Fluorine lone pairs (SF₅) |

| >18.0 | σ-framework orbitals |

The study of the electronic structure of pentafluorosulfanyldifluoroamine through photoelectron spectroscopy, in conjunction with theoretical modeling, provides a fundamental understanding of its chemical properties and reactivity. The determined ionization energies are critical parameters for predicting its behavior in chemical reactions and for the design of new synthetic applications.

Theoretical and Computational Chemistry Studies of Pentafluorosulfanyldifluoroamine

Quantum Chemical Calculations of Electronic Structure and Bonding in SF5NF2

Quantum chemical calculations have provided fundamental insights into the stability and electronic nature of Pentafluorosulfanyldifluoroamine. These computational methods are essential for understanding molecules that may be challenging or hazardous to study experimentally.

Ab Initio and Density Functional Theory (DFT) Approaches for SF5NF2

The electronic structure of Pentafluorosulfanyldifluoroamine has been investigated using computational methods. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), have been employed to calculate the energetic properties of the molecule. fu-berlin.de While abstracts mention the use of Density Functional Theory (DFT) for this compound, detailed comparative studies applying various functionals specifically to SF5NF2 are not extensively documented in the available literature. en-academic.com

One of the key applications of these calculations has been to determine the molecule's total energy. A documented dissertation provides calculated energies at both the HF and MP2 levels of theory, which are foundational for determining other properties like heats of formation and reaction energies. fu-berlin.de

| Computational Method | Calculated Energy (Hartrees) |

|---|---|

| HF | -1151.9109980 |

| MP2 | -1152.0501010 |

Molecular Orbital Analysis and Bonding Descriptions of Pentafluorosulfanyldifluoroamine

A key feature of Pentafluorosulfanyldifluoroamine is the sulfur-nitrogen bond. Studies on the molecule's dissociation have provided insight into the strength of this bond. The S-N bond is recognized as being quite weak, with a calculated dissociation energy of approximately 50 kcal/mol. wikipedia.org This low bond energy is a significant factor in the molecule's chemistry and thermal stability. It is known to decompose at 80 °C over a period of hours and is unstable above 220 °C. wikipedia.org

Experimental studies involving multiple-photon dissociation using an infrared laser have shown that the molecule can be selectively cleaved at this weak S-N bond. wikipedia.orgiaea.org These experiments complement theoretical approaches by confirming the lability of this particular bond. The infrared spectrum itself shows strong absorption bands between 850 and 1000 cm⁻¹, which are attributed to the various fluorine bonds in the molecule. wikipedia.org

Charge Distribution and Electrostatic Potential Analysis

Computational Modeling of Reactivity and Reaction Barriers for SF5NF2

The computational modeling of the reactivity of Pentafluorosulfanyldifluoroamine, particularly concerning reaction barriers and mechanisms, is an area with limited available research.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

There are no specific studies in the reviewed literature that focus on the localization of transition states or perform Intrinsic Reaction Coordinate (IRC) analysis for reactions involving SF5NF2. Such studies would be instrumental in mapping out the energy profiles of its decomposition or its reactions with other species, providing a detailed, step-by-step view of the chemical transformation. The synthesis of SF5NF2 has been achieved via methods such as the ultraviolet irradiation of dinitrogen tetrafluoride and sulfur tetrafluoride, but the detailed computational modeling of these reaction pathways has not been published. wikipedia.org

Kinetic and Thermodynamic Parameters Derived from Computational Data

Computational chemistry provides powerful tools to predict the kinetic and thermodynamic stability of molecules. For pentafluorosulfanyldifluoroamine, these studies are crucial for understanding its reactivity and potential decomposition pathways.

While comprehensive computational studies detailing a wide range of kinetic and thermodynamic parameters for SF₅NF₂ are not extensively available in the public domain, some key thermodynamic data have been reported. The dissociation energy of the sulfur-nitrogen bond is a critical parameter for understanding the molecule's stability. The S-N bond dissociation energy has been reported to be approximately 50 kcal/mol. chemrxiv.org This relatively weak bond suggests that the molecule may serve as a source of SF₅ and NF₂ radicals under appropriate conditions.

Further computational investigations have focused on the total energies of the molecule at different levels of theory. These calculations are fundamental for deriving other thermodynamic properties such as heats of formation.

Table 1: Calculated Total Energies for Pentafluorosulfanyldifluoroamine

| Computational Method | Total Energy (Hartree) |

|---|---|

| Method 1* | -1151.9109980 |

| Method 2* | -1152.0501010 |

Specific computational methods were not detailed in the available source.

It has also been noted that strong Lewis acids, such as arsenic pentafluoride (AsF₅) or antimony pentafluoride (SbF₅), can catalyze the intramolecular redox reactions of difluoroamino compounds like SF₅NF₂. This suggests that the kinetic barrier for decomposition can be significantly lowered in the presence of such reagents. However, specific computationally derived activation energies for these catalyzed reactions are not readily found in the literature.

Spectroscopic Parameter Prediction and Experimental Validation

The synergy between computational prediction and experimental validation of spectroscopic parameters is a powerful approach for confirming molecular structures and understanding electronic environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a sensitive probe of the chemical environment of nuclei. Computational prediction of NMR chemical shifts can aid in the assignment of experimental spectra and provide insights into the electronic structure. To date, specific computational studies detailing the predicted ¹⁹F and ¹⁴N NMR chemical shifts for pentafluorosulfanyldifluoroamine are not widely available in the scientific literature.

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. Computational frequency analysis can predict these modes, aiding in the interpretation of experimental spectra.

Experimental studies have identified strong infrared absorption bands for SF₅NF₂. chemrxiv.org These are primarily attributed to the stretching vibrations of the sulfur-fluorine bonds.

Table 2: Experimental Infrared Absorption Bands for Pentafluorosulfanyldifluoroamine

| Wavenumber (cm⁻¹) |

|---|

| ~885 |

| ~910 |

Exploration of Potential Energy Surfaces for SF₅NF₂ Transformations

The study of potential energy surfaces (PES) is fundamental to understanding the pathways of chemical reactions, including conformational changes and decomposition processes. A thorough computational exploration of the PES for SF₅NF₂ would map out the energy landscape for its various possible transformations, such as isomerization or dissociation. This would involve identifying transition states and calculating the energy barriers associated with these processes.

Currently, detailed computational studies on the potential energy surface of pentafluorosulfanyldifluoroamine transformations are not found in the accessible scientific literature.

Molecular Dynamics Simulations of Pentafluorosulfanyldifluoroamine Systems

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility, interactions with other molecules, and behavior in different phases. MD simulations of SF₅NF₂ could, for instance, elucidate its behavior in the gas or condensed phases, or its interaction with solvents or other reactive species.

At present, there are no specific molecular dynamics simulation studies on pentafluorosulfanyldifluoroamine systems reported in the public scientific domain.

Derivatives and Analogues of Pentafluorosulfanyldifluoroamine

Comparative Studies of Electronic and Steric Effects in Pentafluorosulfanyldifluoroamine Analogues

The pentafluorosulfanyl group is often referred to as a "super-trifluoromethyl" group due to its strong electron-withdrawing properties and significant steric bulk. researchgate.net These characteristics have a profound impact on the properties of molecules containing this group.

Steric Effects: The SF₅ group is sterically demanding, which can influence the conformation and reactivity of molecules. The introduction of additional substituents on the nitrogen atom in SF₅NF₂ analogues would further increase steric hindrance around the S-N bond. This increased steric bulk can be expected to impact the rotational barriers around the S-N bond and influence the preferred conformations of the molecule. Comparative studies using computational modeling and spectroscopic techniques are essential to quantify these effects in a series of SF₅NF₂ analogues.

A comparative analysis of the SF₅ group with the trifluoromethyl (CF₃) group reveals that the SF₅ group is more lipophilic. researchgate.net This property is of significant interest in the design of new pharmaceuticals and agrochemicals.

| Property | Trifluoromethyl (CF₃) | Pentafluorosulfanyl (SF₅) |

| Electronic Effect | Strongly electron-withdrawing | More strongly electron-withdrawing than CF₃ researchgate.net |

| Steric Size | Similar to an ethyl group | Larger than a tert-butyl group |

| Lipophilicity | High | Higher than CF₃ researchgate.net |

| Dipole Moment (in C₆H₅-X) | ~2.6 D | ~3.4 D researchgate.net |

This table provides a general comparison of the CF₃ and SF₅ groups. Data for specific SF₅NF₂ analogues is limited.

Exploration of Poly(Pentafluorosulfanyldifluoroamine) Systems and Oligomers

The development of polymers and oligomers based on pentafluorosulfanyldifluoroamine is a largely unexplored area of materials science. The high reactivity of the N-F bonds and the potential for decomposition at elevated temperatures present significant challenges to polymerization.

Hypothetically, polymerization could be envisioned through several routes, such as step-growth polymerization involving difunctional SF₅NF₂ monomers or ring-opening polymerization of cyclic precursors. However, the synthesis of suitable difunctional monomers would be a complex synthetic endeavor.

The thermal stability of the resulting polymer would be a critical factor. While the SF₅ group itself is known for its high thermal stability, the stability of the polymer chain would likely be dictated by the weakest link, potentially the S-N or N-F bonds. Research into the thermal decomposition pathways of SF₅NF₂ and its simple derivatives would be a prerequisite for any attempts at polymerization.

Reactivity Trends in Derivative Series of SF₅NF₂

The reactivity of pentafluorosulfanyldifluoroamine and its derivatives is dominated by the nature of the sulfur-nitrogen and nitrogen-fluorine bonds. The strong electron-withdrawing SF₅ group significantly influences the reactivity of the adjacent NF₂ moiety.

Reactions with Nucleophiles: The nitrogen atom in SF₅NF₂ is electron-deficient, making it susceptible to attack by strong nucleophiles. However, the steric bulk of the SF₅ group can hinder this approach. The reactivity towards nucleophiles would be expected to change with different substituents on the nitrogen. Electron-withdrawing substituents would further decrease the nucleophilicity of the nitrogen, while electron-donating groups might enhance it, although the steric effects would also play a crucial role.

Reactions with Electrophiles: The lone pairs on the nitrogen and fluorine atoms could potentially react with strong electrophiles. However, the strong deactivating effect of the SF₅ group makes the nitrogen atom a poor Lewis base.

Thermal Stability: The thermal stability of SF₅NF₂ derivatives is a key consideration for their practical application. The S-N bond is a potential point of weakness, and its strength will be influenced by the substituents on the nitrogen atom. Studies on the thermal decomposition of related compounds, such as N-nitrosamines, indicate that the stability can be significantly affected by the nature of the substituents.

Hydrolytic Stability: The hydrolytic stability of the SF₅ group is generally high. However, the S-N bond in SF₅NF₂ derivatives could be susceptible to hydrolysis under certain conditions. The rate of hydrolysis would likely be dependent on the pH and the nature of the N-substituents.

Further systematic studies on a series of SF₅NF₂ derivatives are required to establish clear reactivity trends and to fully understand the interplay of electronic and steric effects.

Specialized Research Areas and Emerging Directions for Pentafluorosulfanyldifluoroamine

Role in Advanced Chemical Synthesis as a Reagent

Currently, the documented role of Pentafluorosulfanyldifluoroamine as a reagent in advanced chemical synthesis is limited. Its primary known reactions involve serving as a precursor to other fluorine-containing compounds, particularly through reactions with strong Lewis acids. The weak sulfur-nitrogen bond, with a dissociation energy of approximately 50 kcal/mol, is a key feature of its reactivity. wikipedia.org

When SF5NF2 reacts with potent Lewis acids such as Krypton monofluoride hexafluoroarsenate (KrF⁺AsF₆⁻) or Arsenic pentafluoride (AsF₅), it undergoes fragmentation. These reactions typically yield stable inorganic products like sulfur hexafluoride (SF₆), nitrogen trifluoride (NF₃), and salts containing the difluoronitrogen cation (N₂F⁺). wikipedia.org This reactivity demonstrates its potential as a source of the NF₂ or N₂F⁺ moieties under strongly acidic and anhydrous conditions, although this application has not been extensively developed into a general synthetic methodology.

Table 1: Documented Reactions of SF5NF2 with Lewis Acids

| Reactant | Temperature | Products | Reference |

|---|---|---|---|

| KrF⁺AsF₆⁻ | -31 °C | SF₆, Kr, NF₃, N₂F⁺AsF₆⁻ | wikipedia.org |

Applications in Novel Synthetic Reagents or Catalysts

To date, there are no established applications of Pentafluorosulfanyldifluoroamine in the direct synthesis of novel synthetic reagents or catalysts. The broader field of SF5 chemistry, however, is highly active in developing new reagents for introducing the valuable pentafluorosulfanyl group into organic molecules. researchgate.netchemrxiv.orgchemrxiv.orgresearchgate.netchemrxiv.org The development of bench-stable and easy-to-handle SF5-transfer reagents is a significant area of research. chemrxiv.orgnews-medical.net While SF5NF2 is not currently used in this capacity, its structure suggests a potential, albeit unexplored, role. The S-N bond could theoretically be cleaved to deliver either an SF5 or NF2 radical, although more convenient sources for these species, like SF5Cl, currently exist. researchgate.net Future research could explore the controlled cleavage of SF5NF2 to generate reactive intermediates for catalysis or reagent synthesis, but this remains a speculative area.

Environmental Chemical Fate and Transformation Mechanisms of SF5NF2

Specific studies on the environmental fate and transformation of SF5NF2 are not available in the current scientific literature. However, insights can be drawn from studies on related pentafluorosulfanyl compounds and general principles of environmental chemistry.

Compounds containing the SF5 group are noted for their high chemical and thermal stability. researchgate.netrowansci.com Nevertheless, research has shown that aromatic SF5 compounds can undergo photodegradation under environmentally relevant conditions. researchgate.net One study demonstrated that under actinic radiation, the SF5 group on an aromatic ring can completely degrade, releasing five fluoride (B91410) ions to form a benzenesulfonate as the final product. researchgate.net

For SF5NF2, several transformation pathways could be hypothesized:

Photolysis: Given the relatively weak S-N bond, direct photolysis by solar radiation in the upper atmosphere could be a potential degradation pathway, leading to the formation of SF5 and NF2 radicals. wikipedia.org

Hydrolysis: The compound is reported to be stable with water. wikipedia.org However, the long-term hydrolytic stability under various environmental pH conditions has not been quantified. Many sulfur-fluorine compounds are susceptible to hydrolysis, although reaction rates can be extremely slow.

Biotransformation: Microbial degradation pathways for highly fluorinated compounds are often limited due to the strength of the carbon-fluorine and sulfur-fluorine bonds. nih.govucsf.edu It is unlikely that SF5NF2 would be readily biodegraded.

Pentafluorosulfanyldifluoroamine in Atmospheric Chemistry Models and Processes

There is no evidence that SF5NF2 is currently included as a species in major atmospheric chemistry models. copernicus.orgresearchgate.netcopernicus.orgnoaa.govyoutube.com These models focus on compounds with significant emissions, known atmospheric concentrations, and well-characterized reaction kinetics. SF5NF2 is not a known major industrial product or emission.

However, its formation in corona discharges within sulfur hexafluoride (SF₆)/nitrogen gas mixtures is significant. wikipedia.org Since SF₆ is a potent greenhouse gas used extensively as an electrical insulator in high-voltage equipment, the potential for SF5NF2 to be formed as a minor byproduct in this equipment exists. Should it be released, its atmospheric fate would be governed by its reactivity with atmospheric species and its absorption of infrared radiation.

Atmospheric Lifetime: The primary atmospheric sink for highly stable, saturated molecules like SF₆ is electron attachment or photolysis in the mesosphere, leading to very long lifetimes. copernicus.orgresearchgate.net Similarly, related compounds like sulphuryl fluoride (SO₂F₂) have no significant tropospheric loss processes and very long stratospheric lifetimes. copernicus.org Given the stability of the S-F bonds, SF5NF2 would also be expected to have a long atmospheric lifetime. However, the weaker S-N bond might make it more susceptible to photodissociation than SF₆.

Global Warming Potential (GWP): Many polyfluorinated sulfur compounds are potent greenhouse gases due to their strong absorption in the infrared region of the electromagnetic spectrum. The GWP of SF5NF2 has not been calculated, but the presence of multiple S-F and N-F bonds suggests it would be radiatively active.

Future Prospects and Uncharted Research Territories in SF5NF2 Chemistry

The chemistry of Pentafluorosulfanyldifluoroamine is largely an uncharted territory, presenting numerous opportunities for fundamental and applied research. The growing prominence of the SF5 group in medicinal and materials chemistry suggests that a deeper understanding of all SF5-containing molecules is warranted. researchgate.netrowansci.comfigshare.comarchivemarketresearch.com

Future research directions can be categorized as follows:

Fundamental Reactivity and Synthesis: A systematic exploration of the reactivity of SF5NF2 is needed. This includes studying its reactions with a wider range of nucleophiles, electrophiles, and radical initiators. Developing it as a controlled source of SF5 or NF2 moieties for organic synthesis could be a valuable goal. anr.fr

Materials Science Applications: The SF5 group is known to impart unique properties like high electronegativity, thermal stability, and lipophilicity. rowansci.com Investigating the incorporation of the SF5NF2 group, or fragments derived from it, into polymers or other materials could lead to novel properties.

Environmental and Atmospheric Science: A critical research gap is the lack of empirical data on the environmental fate, atmospheric lifetime, and GWP of SF5NF2. Laboratory studies are needed to measure its reaction rates with key atmospheric radicals (e.g., OH), its photolysis cross-section, and its infrared absorption spectrum. rowansci.comnih.gov These data would allow for its inclusion in atmospheric models and a proper assessment of its environmental impact.

Computational Chemistry: Quantum chemical calculations could provide deeper insights into the bonding, electronic structure, and reaction mechanisms of SF5NF2, guiding future experimental work. rowansci.com

Table 2: Summary of Research Gaps and Future Directions

| Research Area | Key Unanswered Questions | Proposed Research Directions |

|---|---|---|

| Chemical Synthesis | Can SF5NF2 be used as a practical reagent in organic synthesis? | - Study reactions with various organic substrates. - Develop methods for selective S-N bond cleavage. |

| Materials Science | What properties would the SF5NF2 moiety impart to materials? | - Synthesize polymers or small molecules containing the SF5NF2 group. - Characterize thermal, chemical, and electronic properties. |

| Environmental Chemistry | What are the degradation pathways and products of SF5NF2 in the environment? | - Conduct hydrolysis and photolysis experiments. - Investigate potential for biotransformation. bohrium.com |

| Atmospheric Chemistry | What is the atmospheric lifetime and GWP of SF5NF2? | - Measure reaction rates with OH, O₃, etc. - Record its infrared spectrum. |

Q & A

Q. How can researchers enhance reproducibility in studies on the compound’s thermodynamic properties?

- Methodological Answer : Publish raw calorimetry data (e.g., DSC curves) alongside processed results. Use IUPAC-recommended reference materials for instrument calibration. Participate in round-robin studies to benchmark measurements against independent labs. Document uncertainty ranges for all reported values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.